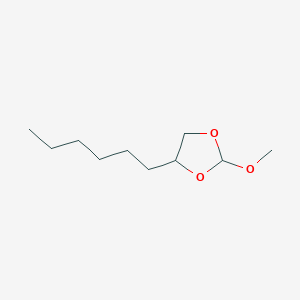

4-Hexyl-2-methoxy-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hexyl-2-methoxy-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-3-4-5-6-7-9-8-12-10(11-2)13-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBANROLVFDLXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1COC(O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 4-Hexyl-2-methoxy-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 4-Hexyl-2-methoxy-1,3-dioxolane, a versatile heterocyclic acetal. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported information with predicted properties and a proposed synthetic methodology based on established chemical principles. The guide is intended to serve as a foundational resource for researchers and professionals in organic chemistry and drug development, offering insights into its physicochemical characteristics, a plausible synthetic route, and safety considerations. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

While specific experimental data for this compound is scarce, its fundamental properties have been reported or can be reliably predicted. This information is crucial for its handling, application in synthetic protocols, and for the prediction of its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | CymitQuimica[1] |

| Molecular Weight | 188.26 g/mol | CymitQuimica[1] |

| CAS Number | 85124-13-6 | CymitQuimica[1] |

| Predicted XlogP | 2.8 | PubChemLite[2] |

| Monoisotopic Mass | 188.14125 Da | PubChemLite[2] |

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not currently available in public spectral databases. However, predicted mass spectrometry data provides some insight into its expected fragmentation patterns.

Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 189.14853 | 144.1 |

| [M+Na]⁺ | 211.13047 | 149.8 |

| [M-H]⁻ | 187.13397 | 148.1 |

| [M+NH₄]⁺ | 206.17507 | 163.1 |

| [M+K]⁺ | 227.10441 | 151.5 |

Source: PubChemLite[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed reaction of 1,2-octanediol with trimethyl orthoformate. This reaction is a standard method for the formation of 2-alkoxy-1,3-dioxolanes.

Proposed Experimental Protocol

Materials:

-

1,2-Octanediol

-

Trimethyl orthoformate

-

Anhydrous toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-octanediol (1 equivalent) in anhydrous toluene.

-

Addition of Reagents: Add trimethyl orthoformate (1.1 equivalents) to the solution, followed by a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis Workflow

Safety and Handling

Specific safety and toxicity data for this compound are not available. However, based on the safety data for related 1,3-dioxolane compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Flammability: Dioxolane derivatives are often flammable. Keep away from heat, sparks, and open flames.

-

Toxicity: The toxicological properties have not been fully investigated. Handle with care and avoid inhalation and ingestion.

Logical Relationships in Synthesis

The synthesis of this compound is a logical progression of standard organic reactions. The key relationship is the electrophilic activation of the orthoformate by the acid catalyst, followed by nucleophilic attack by the diol.

Conclusion

This compound is a compound with potential applications in organic synthesis. While a comprehensive experimental dataset is not yet available, this guide provides the foundational knowledge of its known and predicted properties, along with a reliable synthetic methodology. Further research is warranted to fully characterize this compound and explore its potential applications in various fields of chemistry and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Hexyl-2-methoxy-1,3-dioxolane

This guide provides a detailed overview of a viable synthetic route for this compound. The synthesis is presented as a two-step process, commencing with the formation of the precursor 1,2-octanediol, followed by its conversion to the target molecule. This document consolidates information from various sources to offer comprehensive experimental protocols, quantitative data, and logical diagrams to aid in the understanding and execution of this synthesis.

Synthetic Pathway Overview

The synthesis of this compound proceeds via a two-step reaction sequence. The first step involves the dihydroxylation of 1-octene to yield 1,2-octanediol. The subsequent step is the acid-catalyzed reaction of 1,2-octanediol with trimethyl orthoformate to form the desired 2-methoxy-1,3-dioxolane ring structure.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Octanediol from 1-Octene

The dihydroxylation of 1-octene is a common method for producing 1,2-octanediol. Several protocols exist, with variations in catalysts and reaction conditions. Below are summaries of representative methods.

Method A: Dihydroxylation using Hydrogen Peroxide and Formic Acid

This method involves the in-situ formation of performic acid, which acts as the oxidizing agent.

-

Materials: 1-octene, formic acid, hydrogen peroxide, sodium hydroxide solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a reaction vessel, combine formic acid and hydrogen peroxide with stirring.

-

Add 1-octene to the mixture while maintaining the reaction temperature between 20-90°C.

-

Allow the reaction to proceed for approximately 100 minutes.[1]

-

Remove excess formic acid and water under reduced pressure.

-

Neutralize the mixture with a sodium hydroxide solution until alkaline.

-

Extract the product with a suitable organic solvent.

-

Wash the organic extract with a 30% sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the product by vacuum distillation, collecting the fraction at approximately 131°C/1330Pa.[1]

-

Method B: Osmium Tetroxide Catalyzed Dihydroxylation

This method utilizes a catalytic amount of osmium tetroxide with a co-oxidant.

-

Materials: 1-octene, osmium tetroxide (OsO₄), tert-butyl hydroperoxide, tert-butyl alcohol, n-butyl iodide (co-catalyst).

-

Procedure:

-

In a three-neck round bottom flask, charge OsO₄, tert-butyl alcohol, 1-octene, and n-butyl iodide under a continuous nitrogen stream.[2]

-

Slowly add an aqueous solution of tert-butyl hydroperoxide over 30 minutes at 26°C.[2]

-

The reaction is exothermic and the temperature may rise to around 45°C.[2]

-

Monitor the reaction for the complete consumption of the hydroperoxide.

-

The product can be isolated and purified using standard techniques such as chromatography or distillation.

-

Quantitative Data for 1,2-Octanediol Synthesis

| Method | Reactants | Catalyst/Reagent | Yield | Reference |

| Osmium Tetroxide Catalyzed Dihydroxylation | 1-octene, tert-butyl hydroperoxide | OsO₄, n-butyl iodide | 42% | [2] |

| Performic Acid Dihydroxylation | 1-octene, hydrogen peroxide, formic acid | Oxalic acid | >98% purity | [3] |

Step 2: Synthesis of this compound from 1,2-Octanediol

This reaction involves the formation of a cyclic acetal from the diol and an orthoester. Trimethyl orthoformate is a common reagent for this transformation.[4][5]

-

Materials: 1,2-octanediol, trimethyl orthoformate, acid catalyst (e.g., p-toluenesulfonic acid, BF₃·Et₂O), anhydrous solvent (e.g., dichloromethane, toluene).

-

General Procedure:

-

Dissolve 1,2-octanediol in an anhydrous solvent under an inert atmosphere.

-

Add a stoichiometric equivalent or a slight excess of trimethyl orthoformate. Trimethyl orthoformate can also act as a dehydrating agent by reacting with any water present.[6]

-

Add a catalytic amount of an acid catalyst.

-

Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as TLC or GC.

-

Upon completion, quench the reaction with a mild base (e.g., triethylamine, saturated sodium bicarbonate solution).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

-

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

1-Octene: Flammable liquid and vapor. Handle in a well-ventilated area.

-

Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydrogen Peroxide: Strong oxidizer. May cause fire or explosion. Can cause skin and eye irritation.

-

Osmium Tetroxide: Highly toxic and volatile. Should be handled with extreme caution in a fume hood with appropriate PPE.

-

Trimethyl Orthoformate: Flammable liquid.[5] Handle in a well-ventilated area away from ignition sources.

-

Acid Catalysts: Corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the dihydroxylation of 1-octene followed by the acid-catalyzed formation of the 2-methoxy-1,3-dioxolane ring with trimethyl orthoformate. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this target molecule. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product.

References

- 1. guidechem.com [guidechem.com]

- 2. 1,2-Octanediol synthesis - chemicalbook [chemicalbook.com]

- 3. KR20190056764A - anufacturing Method of High Purity 1,2-Octanediol - Google Patents [patents.google.com]

- 4. TRIMETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]

- 5. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 6. Dimethyl Acetals [organic-chemistry.org]

An In-depth Technical Guide to 4-Hexyl-2-methoxy-1,3-dioxolane

CAS Number: 85124-13-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hexyl-2-methoxy-1,3-dioxolane, a molecule belonging to the versatile class of 1,3-dioxolanes. While specific research on this particular compound is limited, this document extrapolates from the rich scientific literature on the 1,3-dioxolane scaffold to provide insights into its properties, potential synthesis, and applications, particularly within the pharmaceutical and life sciences sectors.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published, its basic chemical properties can be summarized. This information is crucial for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| CAS Number | 85124-13-6 | - |

| Molecular Formula | C10H20O3 | [1] |

| Molecular Weight | 188.26 g/mol | [1] |

| Purity | Min. 95% (as commercially available) | [1] |

| Predicted XlogP | 2.8 | [2] |

| Predicted Collision Cross Section ([M+H]+) | 144.1 Ų | [2] |

| Predicted Collision Cross Section ([M+Na]+) | 149.8 Ų | [2] |

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in the available literature. However, the general synthesis of 2-alkoxy-1,3-dioxolanes is well-established and typically involves the reaction of a 1,2-diol with an orthoester in the presence of an acid catalyst.[3] For the target molecule, the synthesis would likely involve the reaction of 1,2-octanediol with trimethyl orthoformate.

A plausible synthetic route is outlined below:

Experimental Protocol: General Synthesis of a 2-Alkoxy-1,3-dioxolane

The following is a generalized experimental protocol based on the synthesis of a similar compound, 4-hydroxymethyl-2-methoxy-2-methyl-1,3-dioxolane[3]:

-

Reaction Setup: A round-bottomed flask is charged with the 1,2-diol (1 equivalent), an anhydrous solvent (e.g., dichloromethane), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The flask is equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen).

-

Addition of Reagent: The corresponding orthoester (e.g., trimethyl orthoformate, ~1.05 equivalents) is added to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature for several hours (e.g., 18 hours) and can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

-

Workup: Upon completion, the reaction is quenched by the addition of a weak base (e.g., anhydrous sodium carbonate) to neutralize the acid catalyst. The mixture is stirred for an additional hour and then filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator). The resulting crude product can be purified by distillation or column chromatography to yield the pure 2-alkoxy-1,3-dioxolane.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

Potential Applications in Drug Development

The 1,3-dioxolane moiety is a recognized pharmacophore present in numerous biologically active compounds.[4] This heterocyclic ring system can enhance the biological activity of a molecule.[5][6] The presence of two oxygen atoms in the dioxolane ring can facilitate hydrogen bonding with biological targets, potentially improving ligand-target interactions.[6]

Derivatives of 1,3-dioxolane have been reported to exhibit a range of pharmacological activities, including:

-

Antimicrobial Activity: Various substituted 1,3-dioxolanes have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against species like Candida albicans.[7][8]

-

Antiviral Activity: The 1,3-dioxolane scaffold is a key component of several anti-HIV agents.[4]

-

Anticancer Activity: Some 1,3-dioxolane derivatives have been investigated for their potential as anticancer agents and as modulators to overcome multidrug resistance in cancer cells.[9][10]

Given these precedents, this compound could be a valuable building block or lead compound in the discovery of new therapeutic agents. Its lipophilic hexyl group and the methoxy substituent at the reactive acetal center provide opportunities for further chemical modification to optimize pharmacological activity.

The following diagram illustrates a general workflow for screening a novel 1,3-dioxolane derivative for potential biological activity.

Reactivity and Stability

1,3-Dioxolanes are cyclic acetals and their reactivity is characteristic of this functional group. They are generally stable under basic and neutral conditions but are labile to acids.[11] The acid-catalyzed hydrolysis of 1,3-dioxolanes regenerates the parent 1,2-diol and the corresponding carbonyl compound. This property makes the 1,3-dioxolane group a useful protecting group for 1,2-diols or carbonyls in multi-step organic synthesis.[12][13]

The 2-methoxy group in this compound makes it an orthoester derivative. Orthoesters are more reactive towards hydrolysis than simple acetals. The stability of the 1,3-dioxolane ring is also influenced by substituents.

Toxicology and Safety

Specific toxicological data for this compound are not available. However, information on the parent compound, 1,3-dioxolane, can provide some initial guidance. 1,3-Dioxolane may be harmful if swallowed and can cause serious eye irritation.[14][15] Inhalation of vapors may lead to drowsiness and dizziness.[15] It is also a flammable liquid.[14]

A toxicological study on 1,3-dioxolane indicated a dermal LD50 in rabbits of 15 g/kg, suggesting low acute toxicity via skin absorption.[16] However, it was found to be irritating to the eyes and skin upon repeated exposure.[16]

Given the lack of specific data, this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

| Toxicological Endpoint (for 1,3-Dioxolane) | Value | Species | Source |

| Oral LD50 | >2,000 mg/kg | Rat | [14] |

| Dermal LD50 | 8,480 mg/kg | Rabbit | [14] |

| Inhalation LC50 | 68.4 mg/L/4h | Rat | [14] |

| Eye Irritation | Causes serious eye irritation | - | [14] |

Conclusion

This compound is a chemical entity with potential applications in organic synthesis and drug discovery. While specific data for this compound is scarce, its structural relationship to the well-studied class of 1,3-dioxolanes allows for informed predictions regarding its synthesis, reactivity, and potential biological activities. The information compiled in this guide serves as a valuable resource for researchers and professionals interested in exploring the utility of this and related molecules. Further experimental investigation is warranted to fully characterize its properties and unlock its potential.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. PubChemLite - this compound (C10H20O3) [pubchemlite.lcsb.uni.lu]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]

- 13. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]

- 14. carlroth.com [carlroth.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. [Experimental studies of toxic effects of 1,3,5-trioxane and 1,3-dioxolane. I. Acute toxic effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of 4-Hexyl-2-methoxy-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 4-Hexyl-2-methoxy-1,3-dioxolane, a molecule of interest in various chemical and pharmaceutical research fields.

Molecular Formula and Structure

The chemical formula for this compound is C₁₀H₂₀O₃ .[1][2] This formula indicates that each molecule is composed of 10 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms. The structure consists of a 1,3-dioxolane ring substituted with a hexyl group at the 4th position and a methoxy group at the 2nd position.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for Carbon, Hydrogen, and Oxygen are utilized for this calculation.

Data Presentation: Atomic Composition and Weight Contribution

The following table summarizes the quantitative data used to calculate the molecular weight of this compound.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 20 | 1.008 | 20.16 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 188.267 |

The calculated molecular weight is 188.267 g/mol . This aligns with the published molecular weight of 188.26 g/mol .[1]

Experimental Protocols

The determination of the molecular weight of a pure substance like this compound is typically confirmed through mass spectrometry. A detailed experimental protocol for this would involve:

-

Sample Preparation: Dissolving a pure sample of the compound in a suitable volatile solvent.

-

Ionization: Introducing the sample into a mass spectrometer where it is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion (M+) or a related adduct (e.g., [M+H]+) will confirm the molecular weight.

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound.

Caption: Elemental breakdown of this compound.

References

An In-depth Technical Guide to 4-Hexyl-2-methoxy-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Hexyl-2-methoxy-1,3-dioxolane, including its chemical structure, physical properties, and a representative synthetic protocol. Due to the limited availability of extensive biological data, this document focuses on the fundamental chemical characteristics of the molecule.

Chemical Structure and Properties

This compound is a cyclic acetal. The core of the molecule is a 1,3-dioxolane ring, which is substituted with a hexyl group at the 4th position and a methoxy group at the 2nd position. The presence of two chiral centers at positions 2 and 4 indicates the potential for stereoisomerism (cis/trans isomers).

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H20O3 |

| Molecular Weight | 188.26 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not precisely documented, but expected to be in the range of similar acetals. |

| Solubility | Expected to be soluble in organic solvents and have low solubility in water. |

| CAS Number | 86333-33-3 |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the acid-catalyzed reaction of 1,2-octanediol with trimethyl orthoformate.

Materials:

-

1,2-Octanediol

-

Trimethyl orthoformate

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Sodium bicarbonate solution (for quenching)

-

Anhydrous magnesium sulfate (for drying)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Purification apparatus (e.g., distillation setup or flash chromatography system)

Procedure:

-

To a solution of 1,2-octanediol in the chosen anhydrous solvent, add trimethyl orthoformate.

-

Add a catalytic amount of the acid catalyst to the reaction mixture.

-

The reaction mixture is then typically heated to reflux and monitored by a suitable technique (e.g., thin-layer chromatography or gas chromatography) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent like magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by distillation or flash column chromatography to yield the pure this compound.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway of this compound.

Potential Applications

While specific applications in drug development are not widely documented, the chemical structure of this compound suggests potential utility in the following areas:

-

Fragrance and Flavor Industry: The molecule has been identified as a potential fragrance ingredient.

-

Protecting Group Chemistry: The 1,3-dioxolane moiety can serve as a protecting group for 1,2-diols in multi-step organic syntheses. The acetal is stable under basic and neutral conditions and can be readily removed under acidic conditions.

-

Chiral Building Block: As a chiral molecule, it could potentially be used as a starting material or intermediate in the synthesis of more complex chiral molecules.

Further research is required to fully elucidate the biological activity and potential therapeutic applications of this compound.

Spectroscopic Profile of 4-Hexyl-2-methoxy-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 4-Hexyl-2-methoxy-1,3-dioxolane (CAS: 85124-13-6, Molecular Formula: C₁₀H₂₀O₃, Molecular Weight: 188.26 g/mol ). Due to a lack of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. General experimental protocols for acquiring such data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 1,3-dioxolane ring system, methoxy groups, and alkyl chains.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.90 - 5.10 | s | 1H | O-CH-O (acetal proton) |

| ~4.10 - 4.30 | m | 1H | O-CH (on dioxolane ring) |

| ~3.80 - 4.00 | m | 2H | O-CH₂ (on dioxolane ring) |

| ~3.30 | s | 3H | O-CH₃ (methoxy group) |

| ~1.20 - 1.70 | m | 10H | -(CH₂)₅- (hexyl chain) |

| ~0.90 | t | 3H | -CH₃ (terminal methyl of hexyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~110 - 115 | O-CH-O (acetal carbon) |

| ~70 - 75 | O-CH (on dioxolane ring) |

| ~65 - 70 | O-CH₂ (on dioxolane ring) |

| ~55 - 60 | O-CH₃ (methoxy carbon) |

| ~32 - 35 | -CH₂- (hexyl chain, adjacent to ring) |

| ~22 - 32 | -(CH₂)₄- (remaining hexyl chain carbons) |

| ~14 | -CH₃ (terminal methyl of hexyl) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (alkyl) |

| 1470 - 1450 | Medium | C-H bend (alkyl) |

| 1200 - 1000 | Strong | C-O stretch (acetal, ether) |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment |

| 188 | [M]⁺ (Molecular Ion) |

| 157 | [M - OCH₃]⁺ |

| 117 | [M - C₆H₁₃]⁺ |

| 75 | [CH₃O-CH=O-CH₂]⁺ |

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-25 mg of the neat liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1][2][3] The solution should be homogenous and free of any solid particles.

-

Transfer : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1][2]

-

Instrumentation : The NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Acquisition Parameters (¹H NMR) :

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

-

Acquisition Parameters (¹³C NMR) :

-

Number of scans: 128-1024 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse angle: 30 degrees

-

-

Referencing : The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]

-

Instrumentation : The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is then vaporized.

-

Ionization : In Electron Ionization (EI) mode, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6][7]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[5][6]

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[5][6]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 7. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry of 4-Hexyl-2-methoxy-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Hexyl-2-methoxy-1,3-dioxolane, a heterocyclic compound with potential applications in various chemical and pharmaceutical fields. Due to the absence of publicly available experimental mass spectra for this specific compound, this document synthesizes information from analogous structures and established fragmentation principles to predict its mass spectral behavior. This guide outlines a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), discusses the theoretical fragmentation pathways under electron ionization, and presents the predicted quantitative data in a structured format. The inclusion of detailed methodologies and visual diagrams aims to equip researchers with the necessary knowledge to identify and characterize this molecule and related structures.

Introduction

This compound is a cyclic acetal with the molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.27 g/mol . Its structure, featuring a 1,3-dioxolane ring substituted with a hexyl group at the 4-position and a methoxy group at the 2-position, suggests its potential use as a protecting group in organic synthesis, a fragrance component, or a building block in the development of novel chemical entities. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various applications. This guide will focus on the most common mass spectrometric technique for such compounds: Electron Ionization (EI) coupled with Gas Chromatography (GC).

Experimental Protocols

A robust and reproducible analytical method is paramount for the accurate analysis of this compound. The following protocol is a recommended starting point, adapted from established methods for the GC-MS analysis of cyclic acetals and other volatile organic compounds.[1][2]

Sample Preparation

For analysis, this compound should be dissolved in a high-purity volatile solvent such as hexane, ethyl acetate, or dichloromethane to a concentration of approximately 10-100 µg/mL. If the analyte is present in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

| Parameter | Value | Justification |

| Gas Chromatograph | Agilent 8890 GC System or equivalent | Standard, reliable instrumentation for volatile and semi-volatile analysis. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | Quadrupole mass analyzer is suitable for routine identification and quantification. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column is a good starting point for separating a wide range of organic compounds. |

| Carrier Gas | Helium | Inert gas providing good chromatographic resolution. |

| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for this column dimension. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | Standard injection volume. |

| Injection Mode | Split (10:1) | Prevents column overloading and ensures sharp peaks. |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program to elute compounds with a range of volatilities. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |

| Source Temperature | 230 °C | Standard source temperature. |

| Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |

| Scan Range | m/z 40-400 | Covers the expected molecular ion and fragment ions. |

Data Acquisition and Processing

Data should be acquired in full scan mode to obtain complete mass spectra. The resulting chromatograms and spectra can be processed using the instrument's software. Identification of this compound would be based on its retention time and the comparison of its experimental mass spectrum with the predicted fragmentation pattern discussed below.

Predicted Mass Spectrum and Fragmentation Pathways

Predicted Quantitative Data

The following table summarizes the predicted major ions and their relative abundances in the electron ionization mass spectrum of this compound.

| m/z | Predicted Fragment Ion | Proposed Structure | Relative Abundance |

| 188 | [M]⁺ | [C₁₀H₂₀O₃]⁺ | Very Low / Absent |

| 157 | [M - OCH₃]⁺ | [C₉H₁₇O₂]⁺ | Moderate |

| 115 | [M - C₆H₁₃]⁺ | [C₄H₇O₃]⁺ | Moderate to High |

| 101 | [C₄H₅O₃]⁺ | Low | |

| 87 | [C₄H₇O₂]⁺ | High (Likely Base Peak) | |

| 75 | [C₃H₇O₂]⁺ | Moderate | |

| 57 | [C₄H₉]⁺ | Moderate | |

| 43 | [C₃H₇]⁺ | High |

Discussion of Fragmentation Pathways

The fragmentation of this compound is expected to be initiated by the ionization of one of the oxygen atoms. The resulting molecular ion ([M]⁺, m/z 188) is likely to be of very low abundance or absent, which is common for aliphatic acetals. The major fragmentation pathways are predicted as follows:

-

Loss of the Methoxy Group: Cleavage of the C-O bond at the 2-position can lead to the loss of a methoxy radical (•OCH₃), resulting in a stable oxonium ion at m/z 157 .

-

Cleavage of the Hexyl Side Chain (α-cleavage): The most favorable fragmentation of the hexyl group is the cleavage of the C-C bond alpha to the dioxolane ring. This would result in the loss of a hexyl radical (•C₆H₁₃) and the formation of a resonance-stabilized ion at m/z 115 .

-

Ring Opening and Fragmentation: The dioxolane ring itself can undergo fragmentation. A common pathway for 2-substituted-1,3-dioxolanes is the formation of a characteristic ion. For this compound, a key fragment is expected at m/z 87 . This ion likely arises from the cleavage of the hexyl group and subsequent rearrangement of the dioxolane ring. A related fragment at m/z 75 could be formed by the loss of a methyl group from the methoxy substituent followed by ring cleavage.

-

Fragmentation of the Hexyl Chain: The hexyl side chain can also undergo fragmentation, leading to a series of hydrocarbon fragments. The most stable of these would be the tertiary butyl cation at m/z 57 and the propyl cation at m/z 43 .

Mandatory Visualizations

Experimental Workflow

Caption: GC-MS workflow for the analysis of this compound.

Predicted Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The proposed GC-MS protocol offers a reliable starting point for its analysis, and the predicted fragmentation pathways, based on the well-established principles of mass spectrometry, provide a strong basis for its identification and structural elucidation. The key predicted fragments at m/z 157, 115, and particularly the expected base peak at m/z 87, serve as diagnostic markers for this compound. Researchers and scientists can utilize this information to develop and validate analytical methods for this compound and related compounds in various scientific and industrial applications. Experimental verification of these predictions will be a valuable contribution to the mass spectral data of this class of compounds.

References

An In-depth Technical Guide to the Isomeric Forms of 4-Hexyl-2-methoxy-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomeric forms of 4-Hexyl-2-methoxy-1,3-dioxolane, a substituted dioxolane with potential applications in various scientific fields. Due to the presence of two chiral centers, this compound can exist as multiple stereoisomers. This document will delve into the structural possibilities of these isomers, their relationships, and general methodologies for their synthesis and characterization. While specific experimental data for this compound is limited in publicly available literature, this guide will draw upon data from structurally related compounds to provide a foundational understanding for researchers.

Introduction to this compound and its Isomerism

This compound is a cyclic acetal with the molecular formula C₁₀H₂₀O₃.[1] The structure of the 1,3-dioxolane ring allows for substitution at various positions. In this specific molecule, the key substituents are a hexyl group at the 4-position and a methoxy group at the 2-position. The presence of chiral centers at both the C2 and C4 positions of the dioxolane ring gives rise to stereoisomerism.

The isomeric forms of this compound can be categorized as follows:

-

Enantiomers: Pairs of stereoisomers that are non-superimposable mirror images of each other.

-

Diastereomers: Stereoisomers that are not mirror images of each other. This includes cis and trans isomers, which describe the relative orientation of the substituents on the dioxolane ring.

Understanding the specific isomeric forms is crucial as different isomers can exhibit distinct physical, chemical, and biological properties. For instance, in drug development, the therapeutic activity and toxicological profile of a chiral molecule are often associated with a single enantiomer.

Isomeric Structures and Relationships

The two chiral centers in this compound are at position 2 (bearing the methoxy group) and position 4 (bearing the hexyl group). This leads to a total of 2² = 4 possible stereoisomers:

-

(2R, 4R)

-

(2S, 4S)

-

(2R, 4S)

-

(2S, 4R)

These stereoisomers can be grouped into two pairs of enantiomers: ((2R, 4R) and (2S, 4S)) and ((2R, 4S) and (2S, 4R)). The relationship between any isomer from one enantiomeric pair and any isomer from the other pair is diastereomeric.

The cis and trans nomenclature can also be used to describe the diastereomeric relationship. In the cis isomer, the hexyl group and the methoxy group are on the same side of the dioxolane ring, while in the trans isomer, they are on opposite sides.

Below is a diagram illustrating the relationships between the different stereoisomers of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Related Dioxolane Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Methoxy-1,3-dioxolane | C₄H₈O₃ | 104.10 | 129-130 | 1.092 | 1.409 |

| 4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | C₇H₁₄O₃ | 146.18 | 199-200 | 1.031 | 1.4400 |

| This compound | C₁₀H₂₀O₃ | 188.26 | Not available | Not available | Not available |

Data for related compounds sourced from commercial supplier catalogs and chemical databases.

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction of a diol with an aldehyde or a ketone. For this compound, a plausible synthetic route would involve the reaction of 1,2-octanediol with trimethoxymethane in the presence of an acid catalyst.

Reaction:

1,2-Octanediol + Trimethoxymethane --(Acid Catalyst)--> this compound + 2 Methanol

Detailed Protocol (General Procedure):

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-octanediol (1 equivalent) and trimethoxymethane (1.1 equivalents) in an anhydrous solvent such as dichloromethane or toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a Lewis acid like boron trifluoride etherate.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the catalyst with a weak base (e.g., triethylamine or a saturated sodium bicarbonate solution). Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield the mixture of this compound isomers.

The following diagram illustrates the general workflow for the synthesis and purification.

Separation and Characterization of Isomers

The separation of the diastereomers (cis and trans isomers) can be achieved using chromatographic techniques that exploit their different physical properties. The separation of enantiomers requires a chiral environment.

Diastereomer Separation:

-

Gas Chromatography (GC): Diastereomers often have slightly different boiling points and polarities, allowing for their separation on a GC column. A non-polar or medium-polarity column would be a suitable starting point for method development.

-

High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC on a silica gel or alumina column can also be effective for separating diastereomers.

Enantiomer Separation:

-

Chiral HPLC: This is the most common method for separating enantiomers. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Chiral Gas Chromatography: Similar to chiral HPLC, this technique uses a capillary column coated with a chiral stationary phase.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts and coupling constants of the protons on the dioxolane ring will differ between the cis and trans isomers.

-

Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight of the isomers and to provide fragmentation patterns that can aid in structural identification.

-

Polarimetry: The optical rotation of the separated enantiomers can be measured to determine their specific rotation, which is a characteristic property of chiral molecules.

The logical flow for the separation and characterization of the isomers is depicted below.

Conclusion

This compound possesses a rich stereochemistry with four possible stereoisomers. While specific experimental data for this compound is scarce, this guide provides a solid theoretical framework for its isomeric forms, their relationships, and general protocols for their synthesis and characterization based on established organic chemistry principles and data from analogous compounds. Further research is warranted to isolate and characterize each isomer and to explore their potential applications in various scientific and industrial domains. Researchers are encouraged to use the methodologies outlined in this document as a starting point for their investigations into this interesting class of molecules.

References

An In-depth Technical Guide to 4-Hexyl-2-methoxy-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the versatile chemical intermediate, 4-Hexyl-2-methoxy-1,3-dioxolane. Due to the limited availability of public data, this document focuses on confirmed foundational knowledge and provides generalized experimental approaches based on related compounds.

Core Chemical and Physical Characteristics

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [2] |

| Molecular Weight | 188.26 g/mol | [2] |

| CAS Number | 85124-13-6 | [2] |

| Purity (Typical) | ≥95% | [2] |

| Predicted XlogP | 2.8 | [3] |

| SMILES | CCCCCCC1COC(O1)OC | [3] |

| InChI | InChI=1S/C10H20O3/c1-3-4-5-6-7-9-8-12-10(11-2)13-9/h9-10H,3-8H2,1-2H3 | [3] |

General Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly documented. However, based on the general synthesis of 1,3-dioxolanes, a plausible synthetic route can be proposed. Dioxolanes are typically synthesized through the acetalization of an aldehyde or ketone with a diol, in this case, a substituted diol would be required.

2.1. Proposed Synthesis of this compound

The synthesis would likely involve the reaction of 1,2-octanediol with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst. The hexyl group would originate from the 1,2-octanediol.

Disclaimer: The following is a generalized, hypothetical protocol and would require optimization and validation.

Materials:

-

1,2-Octanediol

-

Trimethyl orthoformate

-

Anhydrous acidic catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a drying tube, add 1,2-octanediol and the anhydrous solvent.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

Slowly add a stoichiometric equivalent of trimethyl orthoformate to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

2.2. Analytical Characterization

No specific spectral data (NMR, IR, Mass Spectrometry) for this compound is currently available in the public domain. Characterization of the synthesized product would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure, including the presence of the hexyl chain, the methoxy group, and the dioxolane ring protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups, such as C-O-C stretches of the acetal and ether functionalities.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Gas Chromatography (GC): GC can be used to assess the purity of the final product.

Signaling Pathways and Experimental Workflows

Currently, there is no published research detailing the involvement of this compound in any specific biological signaling pathways or established experimental workflows in drug development. Its utility is described as a versatile small molecule scaffold, suggesting its potential use as a building block in the synthesis of more complex molecules.[2]

The logical workflow for investigating a novel compound like this compound would follow a standard drug discovery and development pipeline.

Caption: A generalized workflow for the investigation of a novel chemical entity.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for other dioxolane derivatives, general safety precautions should be followed.[4][5][6][7]

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Hazards: Dioxolane compounds can be flammable liquids and may cause skin and eye irritation.[4][5] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

This guide is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Methodological & Application

Application Notes and Protocols: "4-Hexyl-2-methoxy-1,3-dioxolane" as a Protecting Group for Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective protection and deprotection of functional groups is a cornerstone of success. "4-Hexyl-2-methoxy-1,3-dioxolane" is a valuable reagent that serves as a protective shield for 1,2- and 1,3-diols. As a cyclic orthoester, it offers a distinct set of advantages, primarily its stability under basic and neutral conditions and its facile cleavage under mild acidic conditions. This allows for the unmasking of the diol functionality at a desired stage without compromising other sensitive parts of the molecule.

This document provides detailed application notes and experimental protocols for the utilization of "this compound" as a diol protecting group, including its introduction, removal, and stability profile.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 85124-13-6 |

| Molecular Formula | C10H20O3 |

| Molecular Weight | 188.26 g/mol |

| Appearance | Colorless to Almost colorless clear liquid |

| Purity | Min. 95% |

Applications in Organic Synthesis

The primary application of "this compound" is the protection of 1,2-diols and 1,3-diols. This protection is achieved through an acid-catalyzed exchange reaction where the diol displaces the methoxy group and the ethylene glycol moiety of the reagent to form a new, more complex dioxolane ring incorporating the substrate.

Key Advantages:

-

Stability: The resulting protected diol is stable to a wide range of reagents, including bases, nucleophiles, and many reducing and oxidizing agents.[1][2]

-

Mild Deprotection: The protecting group is readily removed under mild aqueous acidic conditions, which is crucial for substrates sensitive to harsh deprotection methods.[3][4]

-

Orthogonality: The differential stability allows for selective deprotection in the presence of other protecting groups, such as those sensitive to basic conditions or hydrogenolysis.

Experimental Protocols

Protocol 1: Protection of a 1,2-Diol (e.g., 1,2-Octanediol)

This protocol describes a general procedure for the protection of a 1,2-diol using "this compound" via an acid-catalyzed acetal exchange reaction.

Materials:

-

1,2-Diol (e.g., 1,2-Octanediol)

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of the 1,2-diol (1.0 eq) in anhydrous DCM at room temperature, add "this compound" (1.1 eq).

-

Add a catalytic amount of p-TsOH (0.05 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure protected diol.

| Parameter | Condition |

| Substrate | 1,2-Diol |

| Reagent | This compound |

| Stoichiometry | 1.1 equivalents of protecting group |

| Catalyst | p-TsOH (0.05 eq) |

| Solvent | Anhydrous DCM |

| Temperature | Room Temperature |

| Typical Reaction Time | 2-4 hours |

| Work-up | Aqueous bicarbonate quench |

| Purification | Flash column chromatography |

| Expected Yield | > 90% |

Protocol 2: Deprotection of the Protected Diol

This protocol outlines the removal of the "this compound" protecting group to regenerate the diol.

Materials:

-

Protected diol

-

Solvent system (e.g., THF/water or acetone/water)

-

Acid (e.g., Acetic acid, Trifluoroacetic acid (TFA), or dilute Hydrochloric acid (HCl))

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the protected diol in a mixture of THF and water (e.g., 4:1 v/v).

-

Add a suitable acid (e.g., 80% aqueous acetic acid or a catalytic amount of HCl).

-

Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

-

Upon completion, carefully neutralize the acid with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the deprotected diol. Further purification may be performed if necessary.

| Parameter | Condition |

| Substrate | Protected Diol |

| Reagents | Aqueous Acid (e.g., Acetic Acid, HCl) |

| Solvent | THF/Water or Acetone/Water |

| Temperature | Room Temperature |

| Typical Reaction Time | 1-3 hours |

| Work-up | Aqueous bicarbonate neutralization |

| Expected Yield | > 95% |

Stability Data

The stability of the "this compound" protecting group is comparable to other cyclic orthoesters. The following table summarizes its general stability profile.

| Condition | Stability | Notes |

| Strongly Basic (e.g., NaOH, KOH) | Stable | Orthoesters are generally stable to basic conditions. |

| Mildly Basic (e.g., NaHCO3, Et3N) | Stable | No significant cleavage is observed. |

| Neutral (pH 7) | Generally Stable | Hydrolysis can occur over extended periods, especially in the presence of moisture.[5] |

| Mildly Acidic (pH 4-6) | Labile | Deprotection occurs readily. The rate is pH-dependent.[6][7] |

| Strongly Acidic (e.g., conc. HCl) | Very Labile | Rapid deprotection. May not be suitable for substrates with other acid-sensitive groups. |

| Reducing Agents (e.g., NaBH4, LiAlH4) | Stable | The acetal functionality is inert to common hydride reducing agents. |

| Oxidizing Agents (e.g., PCC, PDC) | Stable | Stable to many common oxidizing agents. |

| Organometallic Reagents (e.g., Grignard) | Stable | The protecting group is compatible with organometallic reagents. |

Reaction Mechanisms and Visualizations

The following diagrams illustrate the key chemical transformations involving the "this compound" protecting group.

Protection of a 1,2-Diol

The protection of a 1,2-diol proceeds via an acid-catalyzed exchange mechanism. The acid protonates the methoxy group of the orthoester, making it a good leaving group (methanol). The diol then attacks the resulting oxocarbenium ion in a stepwise manner to form the new, more stable five-membered dioxolane ring.

Caption: Acid-catalyzed protection of a 1,2-diol.

Deprotection of the Protected Diol

The deprotection is the reverse of the protection mechanism. Under aqueous acidic conditions, the orthoester is hydrolyzed. Protonation of one of the ring oxygens is followed by ring opening to form a hemiacetal ester intermediate. Further hydrolysis liberates the diol and an ester, which can be further hydrolyzed to the corresponding carboxylic acid and alcohol under the reaction conditions.

Caption: Acid-catalyzed deprotection of the diol.

Experimental Workflow

The following diagram illustrates the general workflow for a synthetic sequence involving the protection and deprotection of a diol using "this compound".

Caption: General synthetic workflow.

Conclusion

"this compound" is a versatile and efficient protecting group for 1,2- and 1,3-diols. Its ease of introduction and mild, acid-labile cleavage make it a valuable tool in the synthesis of complex molecules where careful management of functional group reactivity is paramount. The protocols and data presented herein provide a comprehensive guide for the successful application of this protecting group in a research and development setting.

References

- 1. may.chem.uh.edu [may.chem.uh.edu]

- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US6008400A - Orthoester reagents for use as protecting groups in oligonucleotide synthesis - Google Patents [patents.google.com]

- 5. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: "4-Hexyl-2-methoxy-1,3-dioxolane" as a Chiral Auxiliary

A comprehensive search of scientific literature and chemical databases has revealed no documented applications of "4-Hexyl-2-methoxy-1,3-dioxolane" as a chiral auxiliary in asymmetric synthesis.

While the 1,3-dioxolane functional group is a common protecting group in organic synthesis, and various chiral dioxolanes are known, there is no specific information available to suggest that the compound "this compound" has been utilized to control the stereochemical outcome of chemical reactions. Established chiral auxiliaries are typically characterized by their ability to induce high levels of diastereoselectivity or enantioselectivity in reactions such as aldol additions, Diels-Alder reactions, or alkylations. The scientific literature provides extensive data, including detailed experimental protocols and quantitative measures of stereocontrol (e.g., diastereomeric excess or enantiomeric excess), for well-known auxiliaries.

The absence of such information for "this compound" indicates that it is not a recognized or reported chiral auxiliary in the field of asymmetric synthesis. Therefore, the creation of detailed application notes, experimental protocols, and associated diagrams as requested is not possible based on the current body of scientific knowledge.

Researchers, scientists, and drug development professionals seeking to employ a chiral auxiliary strategy are advised to consult the extensive literature on established and well-characterized auxiliaries. Some widely used classes of chiral auxiliaries include:

-

Oxazolidinones (e.g., Evans auxiliaries)

-

Camphorsultams

-

Pseudoephedrine amides

-

Chiral oxazolidinethiones and thiazolidinethiones

-

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol)

These auxiliaries have been extensively studied and their applications are well-documented, providing a reliable foundation for achieving high levels of stereocontrol in a variety of chemical transformations.

Application Notes and Protocols: Synthesis of 4-Hexyl-2-methoxy-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Hexyl-2-methoxy-1,3-dioxolane, a cyclic acetal. The primary synthetic route involves the acid-catalyzed reaction of 1,2-octanediol with trimethyl orthoformate. This reaction is a common method for the protection of 1,2-diols or for the formation of orthoesters.[1][2]

Reaction Principle

The formation of this compound is achieved through the acetalization of 1,2-octanediol with trimethyl orthoformate. The reaction is typically catalyzed by a Brønsted or Lewis acid, such as p-toluenesulfonic acid (p-TSA).[2][3] The reaction proceeds by protonation of the orthoformate, followed by nucleophilic attack by the diol and subsequent cyclization to form the 1,3-dioxolane ring. Methanol is generated as a byproduct, and its removal can drive the reaction to completion.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of 2-alkoxy-1,3-dioxolanes based on analogous reactions reported in the literature. These parameters can be used as a starting point for the synthesis of this compound.

| Parameter | Value/Condition | Source |

| Starting Diol | 1,2-Octanediol | Inferred |

| Acetalating Reagent | Trimethyl orthoformate | [2][4][5] |

| Catalyst | p-Toluenesulfonic acid monohydrate (p-TSA) or Brønsted acidic ionic liquids | [2][3][5] |

| Catalyst Loading | ~0.01 eq (relative to diol) | [3] |

| Solvent | Cyclohexane or solvent-free | [3][5] |

| Temperature | Room temperature to 100°C | [3][5] |

| Reaction Time | 1.5 - 24 hours | [3][5] |

| Work-up | Neutralization, filtration, and distillation | [3][4] |

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid

This protocol is adapted from a general procedure for the synthesis of 2-alkoxy-1,3-dioxolanes.[3]

Materials:

-

1,2-Octanediol

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Cyclohexane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-octanediol (1 equivalent).

-

Add cyclohexane as a solvent.

-

Add trimethyl orthoformate (1.1 to 1.5 equivalents).

-

Add p-toluenesulfonic acid monohydrate (0.01 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 90 minutes.

-

Heat the mixture to reflux (approximately 100°C) for 2-4 hours to drive the reaction to completion and remove the methanol byproduct. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Catalyst-Free Synthesis of a 2-Methoxy-1,3-dioxolane Derivative

This protocol is based on the reaction of glycerol with trimethyl orthoformate and can be adapted for 1,2-octanediol.[2]

Materials:

-

1,2-Octanediol

-

Trimethyl orthoformate

-

Standard laboratory glassware for organic synthesis with a distillation head

Procedure:

-

In a round-bottom flask, combine 1,2-octanediol (1 equivalent) and a large excess of trimethyl orthoformate (e.g., 10 equivalents).[2]

-

Heat the mixture to 90°C and stir.

-

During the reaction, distill off the methanol byproduct.

-

Continue the reaction for up to 24 hours, monitoring by TLC or GC.[2]

-

After completion, cool the reaction mixture.

-

Remove the excess trimethyl orthoformate under reduced pressure.

-

The resulting product can be purified by vacuum distillation.

Visualizations

Caption: Reaction scheme for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-Hexyl-2-methoxy-1,3-dioxolane in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

While specific documented applications of 4-Hexyl-2-methoxy-1,3-dioxolane in asymmetric synthesis are not prevalent in the reviewed literature, its structure suggests potential utility as a chiral auxiliary. This document outlines a hypothetical application based on established principles of asymmetric synthesis using chiral acetals and provides generalized protocols that can be adapted for research and development.

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of subsequent reactions.[1][2] Chiral acetals and ketals, a class to which this compound belongs, have been employed to induce stereoselectivity in various transformations.[3]

Hypothetical Application: Asymmetric Aldol Reaction

In this hypothetical application, (4R,5R)-4-Hexyl-2-methoxy-1,3-dioxolane is derived from (2R,3R)-nonane-2,3-diol and subsequently attached to a prochiral ketone to serve as a chiral auxiliary in a diastereoselective aldol reaction. The bulky hexyl group and the defined stereochemistry of the dioxolane ring are intended to create a sterically hindered environment, directing the approach of the incoming electrophile to a specific face of the enolate.

Reaction Scheme:

Caption: Hypothetical workflow for an asymmetric aldol reaction.

Quantitative Data Summary

The following table summarizes hypothetical data for the diastereoselective aldol reaction, illustrating the potential influence of the chiral auxiliary on the stereochemical outcome.

| Entry | Aldehyde (R') | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | 95:5 | 85 |

| 2 | Isobutyraldehyde | 92:8 | 88 |

| 3 | Cinnamaldehyde | 90:10 | 82 |

Experimental Protocols

Protocol 1: Synthesis of the Chiral Adduct (Prochiral Ketone + Chiral Auxiliary)

-

Materials: Prochiral ketone (1.0 eq), (4R,5R)-4-Hexyl-2-methoxy-1,3-dioxolane (1.2 eq), p-toluenesulfonic acid (0.1 eq), Toluene.

-

Procedure: a. To a round-bottom flask equipped with a Dean-Stark apparatus, add the prochiral ketone, (4R,5R)-4-Hexyl-2-methoxy-1,3-dioxolane, and p-toluenesulfonic acid in toluene. b. Reflux the mixture for 4-6 hours, with azeotropic removal of water. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate. e. Extract the aqueous layer with ethyl acetate (3 x 20 mL). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the chiral adduct.

Protocol 2: Diastereoselective Aldol Reaction

-

Materials: Chiral adduct (1.0 eq), Lithium diisopropylamide (LDA) (1.1 eq), Aldehyde (1.2 eq), Anhydrous Tetrahydrofuran (THF).

-

Procedure: a. Dissolve the chiral adduct in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add LDA solution dropwise via syringe. d. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. e. Add the aldehyde dropwise and continue stirring at -78 °C for 2-3 hours. f. Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride. g. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. i. Determine the diastereomeric ratio of the crude product by 1H NMR spectroscopy or HPLC analysis. j. Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

-

Materials: Diastereomerically enriched aldol product, Mild acidic solution (e.g., 1M HCl in THF/water), Ethyl acetate.

-

Procedure: a. Dissolve the aldol product in a mixture of THF and water. b. Add the mild acidic solution and stir at room temperature. c. Monitor the deprotection by TLC. d. Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate. e. Extract the desired chiral aldol product with ethyl acetate. f. The aqueous layer containing the recovered chiral auxiliary can be further extracted and purified for reuse. g. Purify the final chiral aldol product by column chromatography.

Logical Relationships and Workflows

The overall logic of employing a chiral auxiliary in asymmetric synthesis follows a distinct pattern.

Caption: General workflow of chiral auxiliary-mediated synthesis.

Concluding Remarks

The successful application of "this compound" as a chiral auxiliary in asymmetric synthesis would depend on its ability to effectively bias the stereochemical course of a reaction. The protocols and conceptual frameworks provided here serve as a foundational guide for researchers to explore its potential. Experimental validation and optimization would be necessary to determine its efficacy and diastereoselectivity in specific transformations. The principles outlined are based on well-established methodologies in asymmetric synthesis.[1][4]

References

Application Notes and Protocols for 4-Hexyl-2-methoxy-1,3-dioxolane as a Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexyl-2-methoxy-1,3-dioxolane is a versatile small molecule scaffold with potential applications as a solvent in various chemical and pharmaceutical processes.[1] Its structure, featuring a polar dioxolane ring and a nonpolar hexyl chain, suggests utility in dissolving a range of solutes. This document provides an overview of its properties, potential applications, and generalized protocols for its use as a solvent, based on available data for the compound and structurally related 1,3-dioxolanes.

Physicochemical Properties

Limited experimental data is available for this compound. The following table summarizes its known properties and provides data for a related, less substituted compound, 2-Methoxy-1,3-dioxolane, for comparison.

| Property | This compound | 2-Methoxy-1,3-dioxolane (for comparison) |